molecular formula C24H21ClFN3 B11473790 3-(4-Chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

3-(4-Chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B11473790
M. Wt: 405.9 g/mol
InChI Key: HHIJLQADIRCSDD-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is a complex organic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. The unique structure of this compound, featuring both chlorophenyl and fluorophenyl groups, contributes to its distinctive chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Quinazoline Ring Formation: The pyrazole intermediate is then subjected to cyclization with an ortho-substituted aniline derivative under acidic or basic conditions to form the quinazoline ring.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anti-inflammatory and analgesic agent.

    Medicine: Investigated for its antitumor properties and potential use in cancer therapy.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and other proteins involved in inflammation and cell proliferation.

    Pathways Involved: It may inhibit the MAPK/ERK pathway, leading to reduced inflammation and tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-7-ethyl-5-(3-chlorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
  • 3-(4-Bromophenyl)-7-ethyl-5-(3-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Uniqueness

3-(4-Chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is unique due to the specific combination of chlorophenyl and fluorophenyl groups, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent with diverse applications in medicine and industry.

Properties

Molecular Formula

C24H21ClFN3

Molecular Weight

405.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

InChI

InChI=1S/C24H21ClFN3/c1-2-15-6-11-22-20(12-15)23(17-4-3-5-19(26)13-17)28-24-21(14-27-29(22)24)16-7-9-18(25)10-8-16/h3-5,7-10,13-15H,2,6,11-12H2,1H3

InChI Key

HHIJLQADIRCSDD-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)C(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)F

Origin of Product

United States

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